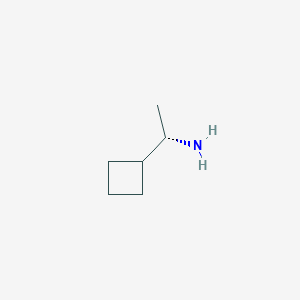

(S)-1-cyclobutylethanaMine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-cyclobutylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5(7)6-3-2-4-6/h5-6H,2-4,7H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGHPMLCHFTAIY-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of the Cyclobutyl Moiety

An In-Depth Technical Guide to (S)-1-Cyclobutylethanamine (CAS: 677743-98-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

In the landscape of modern medicinal chemistry, the pursuit of novel chemical space with advantageous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. Chiral amines are foundational building blocks, but the incorporation of unique, non-aromatic carbocyclic scaffolds has emerged as a key strategy for escaping "flatland" and enhancing molecular three-dimensionality. (S)-1-cyclobutylethanamine is a prime exemplar of this design principle. The cyclobutane ring, once considered an exotic motif, is now recognized for its ability to confer significant improvements to drug candidates.[1] Its puckered structure can act as a rigid conformational constraint, orienting key pharmacophoric groups in a precise vector to optimize target engagement.[1] Furthermore, the replacement of more common groups like phenyl or tert-butyl with a cyclobutyl moiety can increase metabolic stability and improve solubility, addressing common late-stage development hurdles.[1][2]

This guide provides a comprehensive technical overview of (S)-1-cyclobutylethanamine, covering its synthesis, analytical characterization, applications as a strategic building block, and essential safety protocols, designed to empower researchers in leveraging its unique properties for drug discovery and development.

Physicochemical and Spectroscopic Data

A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and analysis.

| Property | Value | Source |

| CAS Number | 677743-98-5 | [3] |

| Molecular Formula | C₆H₁₃N | [4] |

| Molecular Weight | 99.17 g/mol | [4][5] |

| Appearance | Not specified, likely a liquid or low-melting solid | [6][7] |

| SMILES | CC1CCC1 | [4] |

| InChI Key | WLHYWKUHCPUOOO-NUBCRITNSA-N | [7] |

Note: Physical properties such as boiling point and density are not consistently reported for this specific isomer. Data for related compounds suggests it is a liquid at room temperature.

Part 1: Chiral Synthesis Strategy

The stereochemical integrity of (S)-1-cyclobutylethanamine is critical to its function, as biological targets are exquisitely sensitive to chirality. The most common and industrially scalable approach to such chiral amines is asymmetric reductive amination. This method avoids the use of expensive precious metal catalysts that may be required in other routes.[8]

Causality of the Approach: The chosen pathway begins with the readily available prochiral ketone, cyclobutyl methyl ketone. The core of the stereochemical control lies in the use of a chiral auxiliary, (S)-α-methylbenzylamine. This auxiliary transiently forms a chiral imine intermediate. The subsequent reduction of this imine is diastereoselective; the pre-existing stereocenter on the auxiliary directs the hydride attack to one face of the C=N double bond, preferentially forming one of the two possible diastereomers. The final step, hydrogenolysis, cleaves the auxiliary group, liberating the desired chiral primary amine without racemization.

Experimental Protocol: Asymmetric Reductive Amination

-

Imine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve cyclobutyl methyl ketone (1.0 eq) and (S)-α-methylbenzylamine (1.05 eq) in a suitable solvent such as methanol or ethanol. Add a dehydrating agent, like molecular sieves or a catalytic amount of acetic acid, to drive the equilibrium towards the imine. Stir the reaction at room temperature for 4-6 hours.

-

Diastereoselective Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to control gas evolution and temperature. The choice of a simple hydride source is cost-effective and operationally simple. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Isolation: Quench the reaction by carefully adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product is a diastereomeric mixture of the secondary amine. Purification can be achieved via column chromatography on silica gel.

-

Auxiliary Cleavage (Hydrogenolysis): Dissolve the purified secondary amine in ethanol. Add a palladium on carbon catalyst (e.g., 10% Pd/C). The system is then placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously. The reaction progress is monitored by TLC or LC-MS.

-

Final Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the final product, (S)-1-cyclobutylethanamine. Purity and enantiomeric excess should be confirmed analytically.

Synthesis Workflow Diagram

Caption: Asymmetric synthesis via chiral auxiliary.

Part 2: Analytical Characterization & Quality Control

Confirming the identity, purity, and stereochemical integrity of (S)-1-cyclobutylethanamine is a non-negotiable step for its use in regulated drug development environments. A multi-pronged analytical approach ensures a robust, self-validating system.

Rationale for Methods:

-

NMR Spectroscopy (¹H and ¹³C): Provides the primary evidence for the compound's covalent structure. The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum, along with the number of unique carbon signals in the ¹³C NMR spectrum, create a unique fingerprint of the molecule.[5]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further validate the elemental composition.

-

Chiral Chromatography (HPLC or GC): This is the gold standard for determining enantiomeric purity (enantiomeric excess, or ee). The amine is typically derivatized with a chiral agent or analyzed on a chiral stationary phase, which allows for the separation and quantification of the (S) and (R) enantiomers.

Typical Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methine proton (CH-N), the methyl protons (CH₃), and the cyclobutyl ring protons. The cyclobutyl region will likely appear as complex multiplets. |

| ¹³C NMR | Unique signals for each carbon atom: the methine carbon, the methyl carbon, and the distinct carbons of the cyclobutyl ring. |

| MS (EI/ESI+) | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (99.17). |

| Chiral HPLC | Using a suitable chiral column (e.g., Chiralpak), a single major peak for the (S)-enantiomer should be observed with minimal presence of the (R)-enantiomer. |

Analytical Workflow Diagram

Caption: Quality control validation process.

Part 3: Application in Medicinal Chemistry

(S)-1-cyclobutylethanamine serves as a valuable chiral building block for constructing more complex drug candidates.[6] The cyclobutyl group is particularly effective as a bioisostere for larger cyclic systems or aromatic rings, often leading to improved physicochemical properties.[1][2] Its incorporation can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a common failure point for drug candidates.[1]

A prominent application area for cyclobutyl amine derivatives is in the modulation of G-protein coupled receptors (GPCRs), such as histamine H₃ receptors, which are targets for neurological and metabolic disorders.[9] In this context, the amine group often serves as a key hydrogen-bonding feature or an anchor point for attachment to the core scaffold, while the cyclobutyl group projects into a hydrophobic pocket of the receptor. The specific (S)-stereochemistry is crucial for achieving a precise and high-affinity fit with the chiral environment of the receptor's binding site.

Conceptual Role as a Pharmacophore

Caption: Interaction with a target receptor.

Part 4: Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. While a specific, comprehensive toxicological profile for (S)-1-cyclobutylethanamine is not widely published, data from structurally related amines and supplier safety data sheets (SDS) provide a strong basis for safe handling protocols.[10][11][12][13][14][15]

GHS Hazard Information

-

Hazard Statements: Based on related compounds, it should be treated as potentially harmful. Likely hazards include: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[10][15] Corrosivity (H314) is also possible, as with many primary amines.[16]

-

Precautionary Statements: A cautious approach is warranted.[10]

-

Prevention: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[10][15]

-

Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[10]

-

Disposal: P501 (Dispose of contents/container to a licensed hazardous waste disposal facility).[10]

-

Handling and Storage Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[12][13] An eyewash station and safety shower must be readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat is required.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[12][15]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[14] All waste must be disposed of in accordance with local, state, and federal regulations.

References

-

(S)-(+)-1-Cyclohexylethylamine | C8H17N | CID 5325951 . PubChem. Available at: [Link]

-

1-Cyclobutylethan-1-ol | C6H12O | CID 142262 . PubChem. Available at: [Link]

- EP1888523B1 - Cyclobutyl amine derivatives - Google Patents. Google Patents.

-

Safety Data Sheet . (Vendor unspecified). Available at: [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates - PMC . National Center for Biotechnology Information. Available at: [Link]

-

Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition . Royal Society of Chemistry. Available at: [Link]

-

Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition . PubMed. Available at: [Link]

- CN112794810B - Synthesis method of cyclobutylamine compound - Google Patents. Google Patents.

-

CAS No.1731-23-3,trans-1,2-Bis(aminomethyl)cyclobutane Suppliers - LookChem . LookChem. Available at: [Link]

-

LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics . Anapharm Bioanalytics. Available at: [Link]

-

Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. Semantic Scholar. Available at: [Link]

-

Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

-

Fabrication of nanocrystal forms of ᴅ-cycloserine and their application for transdermal and enteric drug delivery systems - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

-

Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes - ChemRxiv . ChemRxiv. Available at: [Link]

-

Spectroscopy - PECSA Analytical . PECSA Analytical. Available at: [Link]

-

An Asymmetric Reductive Amination Synthesis of Ritlecitinib Using (S)‐α‐Methylbenzylamine as Chiral Auxiliary | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

-

Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]- - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-1-cyclobutylethanaMine | 677743-98-5 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. Buy 2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide (EVT-3531732) | 78891-97-1 [evitachem.com]

- 7. (1R)-1-cyclobutylethan-1-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. EP1888523B1 - Cyclobutyl amine derivatives - Google Patents [patents.google.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. kishida.co.jp [kishida.co.jp]

- 12. chemicalbook.com [chemicalbook.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. keyorganics.net [keyorganics.net]

- 15. tcichemicals.com [tcichemicals.com]

- 16. (S)-(+)-1-Cyclohexylethylamine | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (S)-1-Cyclobutylethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Cyclobutylethanamine is a chiral primary amine that holds significant interest for researchers and professionals in the fields of pharmaceutical sciences and drug development. Its unique structural motif, combining a cyclobutane ring with a chiral ethylamine side chain, presents a valuable scaffold for the synthesis of novel bioactive molecules. The constrained nature of the cyclobutyl group can impart favorable pharmacokinetic properties, such as metabolic stability and improved receptor binding affinity, making it a desirable building block in medicinal chemistry.

This technical guide provides a comprehensive overview of the core physical properties of (S)-1-cyclobutylethanamine. In the absence of extensive publicly available experimental data for this specific enantiomer, this guide synthesizes known information for the racemic mixture and closely related analogs, alongside established principles of physical organic chemistry, to provide a reliable and practical resource. Every effort has been made to ground the information in authoritative sources and provide clear, actionable protocols for experimental validation.

Molecular Structure and Identification

The foundational step in understanding the physical properties of any compound is a thorough characterization of its molecular structure.

Chemical Structure:

Figure 1: Chemical structure of (S)-1-Cyclobutylethanamine.

Nomenclature and Identification:

| Identifier | Value |

| IUPAC Name | (1S)-1-Cyclobutylethanamine |

| Molecular Formula | C₆H₁₃N |

| Molecular Weight | 99.18 g/mol |

| CAS Number (Racemic HCl) | 904733-73-9[1][2] |

The hydrochloride salt of the racemic mixture, 1-cyclobutylethanamine hydrochloride, is the most commonly referenced form in chemical databases, with a molecular formula of C₆H₁₄ClN and a molecular weight of 135.64 g/mol .[1][2]

Physicochemical Properties

Direct experimental data for the physical properties of (S)-1-cyclobutylethanamine free base are not widely available in peer-reviewed literature. Therefore, the following table includes estimated values based on the known properties of the closely related structural analog, cyclobutylamine, and general principles governing the behavior of primary aliphatic amines.

| Property | Estimated Value for (S)-1-Cyclobutylethanamine | Experimental Data for Cyclobutylamine | Rationale for Estimation |

| Boiling Point | ~115-125 °C | 80.5–81.5 °C[3][4] | The addition of an ethyl group in place of a hydrogen on the alpha-carbon increases the molecular weight and van der Waals forces, leading to an expected increase in boiling point. |

| Density | ~0.84-0.86 g/mL at 25 °C | 0.833 g/mL at 25 °C[3] | The slightly larger molecular volume of (S)-1-cyclobutylethanamine is expected to result in a marginally higher density compared to cyclobutylamine. |

| Refractive Index (n_D^20) | ~1.44-1.45 | 1.437[3] | The refractive index is anticipated to be slightly higher than that of cyclobutylamine due to the increased number of atoms and electrons in the molecule. |

| Appearance | Colorless to pale yellow liquid | Colorless liquid[4] | Small aliphatic amines are typically colorless liquids at room temperature. |

| Odor | Ammoniacal, fishy | Strong, ammonia-like or fishy odor[5] | The characteristic odor is a common feature of volatile primary amines. |

Solubility Profile

The solubility of (S)-1-cyclobutylethanamine is dictated by its ability to form hydrogen bonds and its overall polarity.

-

Water: As a primary amine, (S)-1-cyclobutylethanamine is expected to be moderately soluble in water due to hydrogen bonding between the amine group and water molecules.

-

Organic Solvents: It is predicted to be freely soluble in a wide range of organic solvents, including alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and ethereal solvents (diethyl ether, tetrahydrofuran).[3]

Experimental Protocol for Solubility Determination:

-

Preparation: Prepare a series of vials containing 1 mL of various solvents (e.g., water, methanol, dichloromethane).

-

Addition of Amine: To each vial, add (S)-1-cyclobutylethanamine dropwise with continuous stirring at a controlled temperature (e.g., 25 °C).

-

Observation: Record the volume of amine added until the solution becomes saturated (i.e., the amine no longer dissolves and a second phase appears).

-

Quantification: Express solubility as g/100 mL or mol/L.

Figure 2: Workflow for experimental solubility determination.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5-3.0 | Multiplet | 1H | -CH(NH₂) |

| ~1.8-2.2 | Multiplet | 1H | Cyclobutyl -CH- |

| ~1.5-1.9 | Multiplet | 6H | Cyclobutyl -CH₂- |

| ~1.0-1.2 | Doublet | 3H | -CH₃ |

| Broad singlet | Singlet | 2H | -NH₂ |

13C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~50-55 | -CH(NH₂) |

| ~40-45 | Cyclobutyl -CH- |

| ~25-30 | Cyclobutyl -CH₂- |

| ~15-20 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of (S)-1-cyclobutylethanamine will exhibit characteristic absorption bands for a primary amine.

| Wavenumber (cm⁻¹) | Vibration |

| 3300-3500 | N-H stretch (two bands for a primary amine)[6][7] |

| 2850-2960 | C-H stretch (aliphatic) |

| 1590-1650 | N-H bend (scissoring) |

| 1000-1250 | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (99.18 g/mol ) is expected. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7]

-

Major Fragmentation Pathways: The primary fragmentation mechanism for aliphatic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[6] For (S)-1-cyclobutylethanamine, this would lead to the formation of a resonance-stabilized iminium cation.

Figure 3: General workflow for spectroscopic analysis.

Safety and Handling

(S)-1-Cyclobutylethanamine, as a primary aliphatic amine, should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This technical guide provides a detailed overview of the physical properties of (S)-1-cyclobutylethanamine, a compound of significant interest in contemporary drug discovery and development. While a lack of extensive experimental data necessitates the use of informed estimations for some properties, this guide offers a solid foundation for researchers and scientists working with this molecule. The provided protocols and expected spectroscopic data serve as a valuable resource for the synthesis, characterization, and application of (S)-1-cyclobutylethanamine in the pursuit of novel therapeutics.

References

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24). [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Wikipedia. Cyclobutylamine. [Link]

-

PubChem. 1-Cyclobutylethan-1-ol | C6H12O | CID 142262. [Link]

-

PubChem. Cyclobutylamine | C4H9N | CID 75645. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. (2023-09-20). [Link]

-

PubChem. 1-Cyclobutylmethanamine hydrochloride | C5H12ClN | CID 21707944. [Link]

-

PubChem. 1,1-Cyclobutanedimethanamine | C6H14N2 | CID 432836. [Link]

-

PubChem. 1-Cyclobutylethan-1-one | C6H10O | CID 76398. [Link]

-

PubChem. (S)-(+)-1-Cyclohexylethylamine | C8H17N | CID 5325951. [Link]

Sources

- 1. 1-Cyclobutylethanamine hydrochloride - CAS:904733-73-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. 904733-73-9 | 1-Cyclobutylethanamine hydrochloride - AiFChem [aifchem.com]

- 3. Cyclobutylamine | 2516-34-9 [chemicalbook.com]

- 4. Cyclobutylamine - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Technical Guide: Commercial & Synthetic Sourcing of (S)-1-Cyclobutylethanamine

Executive Summary

(S)-1-Cyclobutylethanamine (CAS: 677743-98-5 for free base) is a high-value chiral building block, increasingly utilized in the design of Janus Kinase (JAK) inhibitors and GPCR ligands to modulate lipophilicity without adding excessive molecular weight. While racemic cyclobutylethanamine is a commodity chemical, the enantiopure (S)-isomer remains a "catalog item" with variable stock levels.

This guide provides a dual-strategy approach:

-

Direct Sourcing: Verified vendor data and CAS identifiers for immediate procurement.

-

In-House Production: A validated, high-enantioselectivity synthetic protocol using Ellman’s auxiliary chemistry for scales >10 g, where commercial pricing becomes prohibitive.

Chemical Identity & Commercial Landscape[1][2][3][4]

Identity Matrix

Precision in ordering is critical due to the existence of the (R)-enantiomer and the racemic mixture.

| Parameter | Data |

| IUPAC Name | (1S)-1-cyclobutylethanamine |

| Common Name | (S)-1-Cyclobutylethylamine |

| CAS (Free Base) | 677743-98-5 |

| CAS (HCl Salt) | 1355969-30-0 |

| CAS (Racemic) | 2516-34-9 |

| Molecular Weight | 99.17 g/mol (Free Base) / 135.64 g/mol (HCl) |

| Chirality | (S)-enantiomer |

Sourcing Strategy

The commercial market for this amine is tiered. Bulk quantities (>100 g) often require lead times of 4–6 weeks.

| Tier | Typical Pack Size | Key Vendors | Strategy |

| Discovery | 100 mg – 1 g | Fluorochem, Enamine, AChemBlock | Buy. Cost of synthesis time outweighs material cost. |

| Scale-Up | 1 g – 10 g | BLD Pharm, Combi-Blocks | Buy/Quote. Check stock; prices fluctuate significantly. |

| Process | > 100 g | Custom Synthesis Houses | Make. Commercial markups on chiral amines at this scale are high (approx. |

Technical Decision Framework: Make vs. Buy

The following logic gate assists in determining the most resource-efficient path for your program.

Figure 1: Decision logic for sourcing chiral amines based on scale and availability.

Synthetic Protocol: Ellman's Auxiliary Route

When commercial stock is unavailable or prohibitively expensive, the Ellman Sulfinamide protocol is the industry standard for generating alpha-chiral amines with high enantiomeric excess (>98% ee).

Mechanistic Pathway

This route utilizes (R)-tert-butanesulfinamide . Note the counter-intuitive stereochemistry: condensation with the (R)-auxiliary followed by NaBH₄ reduction yields the (S)-amine due to the cyclic transition state (Cram-chelate model).

Figure 2: Asymmetric synthesis workflow using (R)-tert-butanesulfinamide to access the (S)-amine.[1][2]

Step-by-Step Methodology

Step 1: Ketimine Formation

-

Setup: Flame-dry a 500 mL round-bottom flask under N₂.

-

Reagents: Charge Cyclobutyl methyl ketone (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), and Ti(OEt)₄ (2.0 eq) in dry THF (0.5 M).

-

Reaction: Reflux for 12–16 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Cool to RT. Pour into brine with vigorous stirring. Filter the resulting titanium salts through Celite. Dry organic layer (Na₂SO₄) and concentrate.

-

Outcome: Yellow oil (Ketimine). Usually used directly without column chromatography.

Step 2: Diastereoselective Reduction Critical Control Point: Temperature controls the diastereomeric ratio (dr).

-

Setup: Dissolve Ketimine in dry THF (0.2 M) and cool to -48°C .

-

Reduction: Add NaBH₄ (4.0 eq) solid in one portion.

-

Process: Allow to warm to RT slowly over 4 hours.

-

Purification: Silica gel chromatography (Gradient: 20% -> 50% EtOAc/Hexane).

-

Target: Isolate the major diastereomer. The (R)-sulfinyl group directs hydride attack to form the (S)-chiral center .

Step 3: Cleavage to HCl Salt

-

Reaction: Dissolve the purified sulfinamide in MeOH. Add 4M HCl in Dioxane (2.0 eq).

-

Time: Stir at RT for 1 hour (white precipitate forms).

-

Isolation: Add Et₂O to fully precipitate the salt. Filter and wash with Et₂O.

-

Result: (S)-1-Cyclobutylethanamine Hydrochloride (White solid).

Quality Control & Validation

Trustworthiness in data is paramount. The following analytical methods validate the identity and optical purity of the sourced or synthesized material.

Chiral HPLC Method

Standard C18 columns cannot separate these enantiomers. A Crown Ether or Derivatized Polysaccharide column is required.

| Parameter | Condition A (Preferred) | Condition B (Alternative) |

| Column | Crownpak CR(+) (Daicel) | Chiralpak AD-H |

| Mobile Phase | pH 1.5 HClO₄ (aq) / MeOH (90:10) | Hexane / IPA / DEA (90:10:0.1) |

| Temp | 25°C | 25°C |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Detection | UV 210 nm (Low absorbance) | UV 210 nm |

| Notes | Ideal for underivatized primary amines. | Requires free base form. |

1H NMR Validation (HCl Salt)

Solvent: DMSO-d6

-

δ 8.15 (br s, 3H, NH₃⁺)

-

δ 3.10 (m, 1H, CH-N)

-

δ 2.35 (m, 1H, Cyclobutyl-CH)

-

δ 1.70–2.10 (m, 6H, Cyclobutyl-CH₂)

-

δ 1.15 (d, 3H, CH₃, J = 6.8 Hz)

Handling & Safety

-

Volatility: The free base is a volatile liquid (bp ~130°C). Always handle in a fume hood.

-

Stability: Store as the HCl salt at 4°C. The free base readily absorbs CO₂ from air to form carbamates.

-

Toxicity: Like many aliphatic amines, it is an irritant to eyes and skin. Use standard PPE.

References

-

Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link

-

Cogan, D. A.; Liu, G.; Ellman, J. A. (1999).[1] Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines.[1] Tetrahedron, 55(29), 8883–8904.[1] Link

-

Fluorochem Ltd. Product Specification: (S)-1-Cyclobutylethanamine HCl (F534638).[4][5] Link

-

Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR(+). Link

-

Naga Jhansi, T., et al. (2019).[6] Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 32(1), 69-72.[6] (Demonstrates Crownpak utility for small alpha-chiral amines). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1-Cyclobutylmethanamine hydrochloride | C5H12ClN | CID 21707944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 904733-73-9 | 1-Cyclobutylethanamine hydrochloride - AiFChem [aifchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. (S)-1-CYCLOBUTYLETHANAMINE HCL | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Safety & Handling of (S)-1-Cyclobutylethanamine

This guide outlines the technical safety, handling, and operational protocols for (S)-1-cyclobutylethanamine , a chiral primary amine used as a high-value building block in drug discovery.

CAS Number: 677743-98-5 (S-enantiomer) | Formula: C₆H₁₃N | M.W.: 99.18 g/mol Synonyms: (S)-α-Methylcyclobutanemethanamine; (S)-1-Cyclobutylethylamine

Physicochemical Profile & Hazard Identification

Effective risk mitigation requires understanding the specific molecular behaviors of this compound. Unlike generic aliphatic amines, (S)-1-cyclobutylethanamine combines the volatility of a low-molecular-weight amine with the thermodynamic strain of a cyclobutane ring.

Quantitative Property Table

| Property | Value | Operational Implication |

| Physical State | Liquid (Colorless to pale yellow) | High mobility; requires secondary containment. |

| Boiling Point | ~127°C (760 mmHg) | Moderate volatility; significant vapor generation at elevated process temps. |

| Flash Point | ~24.7°C (Closed Cup) | Flammable Liquid (Category 3). Vapors can form explosive mixtures near RT. |

| Density | ~0.899 g/mL | Lighter than water; will float on aqueous spills. |

| Ring Strain | ~26.3 kcal/mol (Cyclobutane) | Thermally stable at standard process temps (<150°C), but susceptible to radical ring-opening under extreme oxidative conditions. |

| Chirality | (S)-Enantiomer | Racemization Risk: Low under neutral/basic conditions; potential risk under high-temp radical conditions or strong Lewis acid catalysis. |

Core Hazards

-

Chemical Incompatibility (The "Carbamate Trap"): Like all primary amines, this compound is a potent nucleophile that reacts rapidly with atmospheric CO₂ to form carbamate salts (white crusts). This is not just an impurity issue; it alters stoichiometry in precision couplings.

-

Flammability: With a flash point of ~25°C, static discharge is a critical ignition source.

-

Corrosivity: Causes severe skin burns and eye damage (Category 1B). Vapors are highly irritating to the respiratory tract.

Storage & Stability: Preserving Chiral Integrity

The primary failure mode in handling (S)-1-cyclobutylethanamine is not decomposition, but atmospheric degradation via carbamate formation and oxidation.

The CO₂ Sensitivity Mechanism

Primary amines react reversibly with CO₂. While the reaction is reversible (heating releases CO₂), the formation of the solid carbamate salt alters the molarity of the liquid reagent, leading to failed stoichiometry in downstream synthesis.

Figure 1: The reversible reaction with CO₂. While reversible, carbamate formation compromises precise weighing and purity.

Storage Protocol

-

Temperature: Store at 2°C to 8°C . Cold storage reduces vapor pressure and slows oxidation rates.

-

Atmosphere: Strictly Inert (Argon/Nitrogen). The headspace must be purged after every use.

-

Container:

-

Preferred: Glass vial with Teflon-lined septa (for small aliquots) or Schlenk flask.

-

Avoid: Polycarbonate or non-fluorinated plastics which may leach or degrade over time.

-

-

Seal: Parafilm is insufficient. Use electrical tape or shrink bands over the cap to prevent oxygen diffusion.

Operational Handling & Synthesis Workflows

Weighing & Transfer

Due to its volatility and CO₂ sensitivity, open-air weighing is discouraged for quantitative work.

-

Method A: Glovebox (Recommended)

-

Perform all transfers in an N₂/Ar atmosphere.

-

Use a gas-tight syringe for liquid dispensing.

-

-

Method B: Schlenk Technique (Acceptable)

-

Counter-flow of inert gas must be active when opening the vessel.

-

Syringe Protocol: Flush the syringe with N₂ three times before drawing the amine. This prevents the "air bubble" inside the needle from introducing CO₂/O₂ into the stock bottle.

-

Reaction Safety

-

Exotherm Control: The amine is basic. Reaction with acid chlorides, anhydrides, or strong acids will be highly exothermic .

-

Rule: Always dilute the amine in solvent (e.g., DCM, THF) before adding electrophiles.

-

Rule: Add electrophiles dropwise at 0°C.

-

-

Solvent Compatibility:

-

Compatible: DCM, THF, Toluene, DMF (dry).

-

Incompatible: Ketones (Acetone/MEK) – forms imines/enamines rapidly. Esters – potential for aminolysis over long periods.

-

Experimental Workflow Diagram

Figure 2: Decision tree for reagent quality assessment and handling.

Emergency Protocols

Spills

-

Small Spill (<10 mL):

-

Evacuate immediate area (vapors are flammable).

-

Cover with a non-combustible absorbent (vermiculite or sand). Do not use paper towels (surface area increase + flammability = fire risk).

-

Neutralize with a dilute weak acid (e.g., 5% citric acid) if safe to do so, then dispose as hazardous chemical waste.

-

-

Large Spill:

-

Full evacuation.

-

Cut power to potential ignition sources (hot plates, stirrers).

-

Call EHS/Fire services.

-

Exposure

-

Skin: Immediate flush with water for 15 minutes. Amines penetrate skin rapidly; do not wait for pain to develop.

-

Eyes: Flush for 15 minutes, lifting eyelids. Time is critical to prevent permanent corneal opacity.

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal

-

Classification: Hazardous Waste (Flammable, Corrosive).

-

Segregation:

-

Do NOT mix with acidic waste streams (exotherm risk).

-

Do NOT mix with oxidizers (fire risk).

-

-

Protocol: Collect in a dedicated "Basic Organic Waste" container. Double-rinse empty reagent bottles with a solvent (e.g., ethanol) before disposal to remove residual amine that could fume or react in trash.

References

-

Chemical Identity & Properties

-

General Amine Safety & Handling

- Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition, 25(4), 312-322.

Sources

- 1. シクロブチルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 212968-69-9,(S)-1-(4-Cyclohexylphenyl)ethanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

The Cyclobutyl Advantage: Strategic Applications of (S)-1-Cyclobutylethanamine

Executive Summary

In the optimization of small-molecule therapeutics, the (S)-1-cyclobutylethanamine moiety (CAS: 30697-39-9) represents an underutilized but high-value "magic methyl" alternative. While isopropyl and cyclopropyl groups are ubiquitous in medicinal chemistry, the cyclobutyl ring offers a distinct puckered conformation (dihedral angle ~25-30°) that provides unique vectoral projection of substituents, often resulting in superior metabolic stability and receptor selectivity.

This guide outlines the structural rationale for deploying this moiety, details a scalable biocatalytic synthesis protocol, and identifies high-potential research areas for its application in kinase inhibitors and GPCR ligands.

Part 1: Structural & Physicochemical Rationale[1]

The "Pucker" Effect vs. Planarity

Unlike the planar cyclopropyl ring or the freely rotating isopropyl group, the cyclobutyl ring exists in a dynamic equilibrium between two puckered conformations. This structural rigidity allows (S)-1-cyclobutylethanamine to fill hydrophobic pockets with a defined spatial occupancy that acyclic bioisosteres cannot achieve.

| Feature | Isopropyl Group | Cyclopropyl Group | Cyclobutyl Group |

| Conformation | Freely rotating (entropic penalty upon binding) | Planar, rigid | Puckered, semi-rigid |

| C-C Bond Length | 1.54 Å | 1.51 Å (strained) | 1.55 Å (long, weaker) |

| Metabolic Liability | High (tertiary C-H oxidation) | Low (ring strain prevents oxidation) | Moderate-Low (steric bulk blocks CYP access) |

| Lipophilicity (LogP) | Baseline | Lower | Higher (fills larger pockets) |

The (S)-Enantiomer Preference

The (S)-configuration of 1-cyclobutylethanamine mimics the stereochemistry of L-amino acids (specifically L-leucine and L-isoleucine) but with a restricted side-chain conformation. This makes it an ideal surrogate for the P2 or P3 positions in peptidomimetics, where maintaining the backbone trajectory while increasing hydrophobic contact is critical.

Part 2: Biocatalytic Synthesis Protocol

While chemical synthesis via Grignard addition to chiral sulfinimines is possible, it is atom-inefficient and requires cryogenic conditions. The modern industrial standard is biocatalytic transamination , which operates at ambient temperature with high enantioselectivity (>99% ee).

The Biocatalytic Workflow

The synthesis relies on an (S)-selective Omega-Transaminase (ATA) using isopropylamine (IPA) as an amine donor. The equilibrium is driven forward by the volatility of the acetone byproduct.

Protocol: Enzymatic Transamination of Cyclobutyl Methyl Ketone

Reagents:

-

Substrate: Cyclobutyl methyl ketone (100 mM)

-

Enzyme: Codexis® ATA-256 or Vibrio fluvialis ATA variant (5 g/L)

-

Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)

-

Donor: Isopropylamine (1 M, pH 7.5)

-

Solvent: 50% DMSO / 50% Potassium Phosphate Buffer (100 mM, pH 7.5)

Step-by-Step Methodology:

-

Preparation: Dissolve PLP in phosphate buffer. Adjust pH to 7.5 using amine donor (IPA).

-

Initiation: Add cyclobutyl methyl ketone (dissolved in DMSO) to the buffer mixture.

-

Catalysis: Add the lyophilized ATA enzyme powder. Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

-

In-Process Control (IPC): Monitor conversion via HPLC or GC. The reaction typically reaches >90% conversion within 18 hours.

-

Workup: Acidify to pH 2 with 6N HCl to protonate the amine product (extract unreacted ketone with MTBE). Basify aqueous layer to pH 12 with NaOH.

-

Isolation: Extract the free amine into MTBE or DCM. Dry over MgSO₄ and concentrate in vacuo.

-

Salt Formation: Treat with 1.0 eq of HCl in dioxane to precipitate (S)-1-cyclobutylethanamine hydrochloride .

Workflow Visualization

Figure 1: Biocatalytic workflow for the asymmetric synthesis of (S)-1-cyclobutylethanamine.

Part 3: Strategic Research Areas

Kinase Inhibitor Optimization (The "Gatekeeper" Strategy)

Many kinase inhibitors (e.g., JAK, BTK inhibitors) utilize an isopropyl or cyclopropyl group to bind near the gatekeeper residue of the ATP-binding pocket.

-

Research Opportunity: Replace the isopropyl group of existing Type I inhibitors with (S)-1-cyclobutylethanamine.

-

Hypothesis: The increased bulk and fixed puckered geometry can improve selectivity against homologous kinases (e.g., JAK1 vs. JAK2) by exploiting subtle differences in the hydrophobic back-pocket.

-

Target: Abrocitinib analogues. Although Abrocitinib uses a cyclobutyl backbone, introducing the chiral ethylamine side chain could create novel IP space and altered pharmacokinetic profiles.

GPCR Ligands: Histamine H3/H4 Antagonists

The cyclobutyl group is a known bioisostere for the piperidine ring in certain contexts due to its ability to present nitrogen in a specific vector.

-

Research Opportunity: Design of non-imidazole H3 receptor antagonists.

-

Mechanism: The (S)-1-cyclobutylethanamine moiety can serve as the basic amine headgroup, interacting with the conserved Aspartate residue in the GPCR transmembrane domain (TM3). The cyclobutyl ring reduces the entropic penalty of binding compared to a flexible diethylamine chain.

Decision Matrix: When to Use Cyclobutyl?

Figure 2: Decision logic for selecting the cyclobutyl moiety during Lead Optimization.

References

-

Cyclobutanes in Drug Discovery

-

Biocatalytic Synthesis Methodology

-

Chemical Synthesis Alternatives

- Divergent Synthesis of Cyclobutyl Amines via Lewis Acid-Catalyzed Reaction.ChemRxiv (2024).

-

Enantioselective Mechanisms

-

Structural Basis of the Substrate Range and Enantioselectivity of (S)-Selective ω-Transaminases.Biochemistry (2016).[6] Explains the active site constraints that favor (S)-amines.

-

Sources

- 1. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistryviews.org [chemistryviews.org]

- 4. Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 6. Structural Basis of the Substrate Range and Enantioselectivity of Two (S)-Selective ω-Transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile and Process Engineering of (S)-1-Cyclobutylethanamine

Executive Summary

This technical guide analyzes the solubility characteristics of (S)-1-cyclobutylethanamine (CAS: 5959-10-4 for the racemate; specific enantiomer often custom-synthesized), a critical chiral building block in the synthesis of JAK1 inhibitors such as Abrocitinib .

Understanding the solubility differential between the free base (lipophilic oil) and its salt forms (hydrophilic solids) is the cornerstone of process development for this molecule. This guide details the physicochemical drivers of solvation, provides a predicted solubility matrix, and outlines validated protocols for experimental determination.

Physicochemical Architecture

To predict solubility behavior without empirical data for every solvent, one must analyze the molecular structure. (S)-1-cyclobutylethanamine possesses a "Janus-faced" amphiphilic character:

-

The Lipophilic Tail (Cyclobutane + Ethyl Group): The cyclobutyl moiety creates significant steric bulk and lipophilicity. This domain drives solubility in non-polar and aprotic solvents (e.g., Dichloromethane, Toluene).

-

The Hydrophilic Head (Primary Amine): The

group acts as both a hydrogen bond donor and acceptor. It is the site of protonation (

Calculated Properties (Estimates)

| Property | Value | Implication for Solubility |

| Molecular Weight | 113.20 g/mol | Low MW favors high miscibility in organics. |

| LogP (Free Base) | ~1.6 | Moderately lipophilic; extracts well into EtOAc/MTBE. |

| Boiling Point | ~135-140°C | Non-volatile enough for solution handling; volatile enough for distillation. |

| State (Free Base) | Colorless Oil | Miscible with most organic solvents. |

| State (HCl Salt) | White Solid | High lattice energy; requires polar protic solvents. |

Solubility Matrix: Free Base vs. Salt Forms

The solubility profile of (S)-1-cyclobutylethanamine is binary, depending entirely on its protonation state.

A. The Free Base (Neutral)

The free amine is an oil that exhibits miscibility or very high solubility (>100 mg/mL) in a broad range of organic solvents. It is typically handled as a solution in:

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

-

Ethers: Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE), 2-MeTHF.

-

Alcohols: Methanol, Ethanol, Isopropanol (IPA).

-

Hydrocarbons: Toluene, Heptane (Soluble, but may require heating if concentration is very high).

B. The Salt Forms (HCl, Tartrate)

Salt formation is the primary method for isolation and purification. The lattice energy of the salt drastically reduces solubility in non-polar solvents, enabling precipitation.

Solubility Profile of (S)-1-Cyclobutylethanamine HCl

| Solvent Class | Specific Solvent | Solubility Rating | Process Utility |

| Water | Water | High (>200 mg/mL) | Aqueous extraction; waste stream. |

| Alcohols | Methanol (MeOH) | High | Dissolution for recrystallization. |

| Alcohols | Ethanol (EtOH) | Moderate | Ideal for "cooling crystallization." |

| Alcohols | Isopropanol (IPA) | Low-Moderate | Anti-solvent or slurry wash. |

| Ethers | MTBE, THF | Very Low (<1 mg/mL) | Primary Anti-solvent for precipitation. |

| Hydrocarbons | Heptane, Hexane | Insoluble | Yield maximization wash. |

| Esters | Ethyl Acetate (EtOAc) | Low | Slurry solvent; removes non-polar impurities. |

Process Applications: The "Solvent Switch"

The most critical application of solubility data for this compound is the Solvent Switch operation during synthesis. This workflow moves the amine from a reaction solvent (where it is a free base) to a crystallization solvent (where it is a salt).[1]

Workflow Visualization

The following diagram illustrates the standard purification logic for (S)-1-cyclobutylethanamine.

Caption: Purification workflow utilizing pH-dependent solubility switching to isolate high-purity chiral amine salt.

Chiral Resolution Implications

If the (S)-enantiomer is being resolved from a racemate, solubility differences in diastereomeric salts are exploited.[1]

-

Resolving Agent: Typically D-Tartaric acid or Dibenzoyl-D-tartaric acid.

-

Solvent System: Methanol/Water or Ethanol/Acetone.

-

Mechanism: The (S)-amine salt is typically less soluble than the (R)-amine salt in specific alcoholic mixtures, allowing the (S)-form to crystallize out while the (R)-form remains in the mother liquor.

Experimental Protocols for Solubility Determination

Do not rely on literature values for critical process steps. Batch-to-batch impurity profiles can alter solubility. Use these self-validating protocols.

Protocol A: Saturation Shake-Flask Method (Gravimetric)

Best for: Rapid estimation of salt solubility in non-volatile solvents.

-

Preparation: Add excess solid (S)-1-cyclobutylethanamine HCl to 5 mL of the target solvent in a sealed vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent crashing out).

-

Drying: Pipette exactly 1.0 mL of filtrate into a tared weighing dish. Evaporate solvent under vacuum/heat.

-

Calculation:

Protocol B: Dynamic Vapor Sorption (DVS) Surrogate

Best for: Determining hygroscopicity and stability of the solid form.

Since the HCl salt can be hygroscopic, solubility varies with humidity.

-

Expose the solid sample to increasing Relative Humidity (RH) from 0% to 90%.

-

Measure mass change.

-

Insight: If mass increases significantly >60% RH, the material may deliquesce, indicating extreme water solubility and potential handling issues in humid manufacturing environments.

References

-

Pfizer Inc. (2021). Prescribing Information for CIBINQO (abrocitinib). (Confirms the use of the molecule as a key intermediate).

-

PubChem. (n.d.).[2][3][4][5][6][7] Compound Summary for 1-Cyclobutylethanamine. National Center for Biotechnology Information.

-

Vazquez, M. L., et al. (2018). "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate." Journal of Medicinal Chemistry. (Describes the synthesis and salt forms).

-

European Patent Office. (2017). Process for the preparation of JAK inhibitors. (Details specific solvent systems for crystallization of cyclobutyl-amine intermediates).

Sources

- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 2. 1-Cyclobutylmethanamine hydrochloride | C5H12ClN | CID 21707944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Cyclobutylethan-1-one | C6H10O | CID 76398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Cyclobutylethan-1-ol | C6H12O | CID 142262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Cyclopentylethan-1-amine hydrochloride | C7H16ClN | CID 19753461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(cis-3-(Methyl(7H-pyrrolo(2,3-d)pyrimidin-4-yl)amino)cyclobutyl)-1-propanesulfonamide | C14H21N5O2S | CID 78323835 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of (S)-1-Cyclobutylethanamine

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Cyclobutylethanamine is a valuable chiral building block in modern medicinal chemistry, prized for its role in the synthesis of innovative therapeutic agents. Its unique cyclobutyl motif offers a desirable combination of metabolic stability and conformational constraint, making it a key intermediate in numerous drug discovery programs. However, the chemical integrity of this primary amine is paramount to ensuring the reproducibility of synthetic outcomes and the purity of final active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the stability profile of (S)-1-cyclobutylethanamine, detailing its degradation pathways, robust protocols for stability assessment, and evidence-based recommendations for its optimal storage and handling.

Physicochemical Characteristics

A thorough understanding of the inherent physicochemical properties of (S)-1-cyclobutylethanamine is the foundation for predicting its stability. These properties dictate its reactivity and susceptibility to various environmental factors.

| Property | Value |

| Molecular Formula | C₆H₁₃N |

| Molecular Weight | 99.17 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Approx. 125-126 °C |

| Density | Approx. 0.83 g/cm³ |

| Chirality | Contains one stereocenter |

| Chemical Class | Primary Aliphatic Amine |

Potential Degradation Pathways

As a primary amine, (S)-1-cyclobutylethanamine is susceptible to several degradation pathways that can compromise its purity and enantiomeric integrity. Awareness of these mechanisms is critical for developing effective stabilization strategies.[1] The principal routes of degradation include oxidation, and reactions with atmospheric components like carbon dioxide and moisture.[1][2]

-

Oxidation: The lone pair of electrons on the nitrogen atom makes the amine group a target for oxidation.[3][4] This can occur in the presence of atmospheric oxygen, peroxides, or other oxidizing agents, potentially leading to the formation of imines, oximes, or N-oxides.[3][4] Such oxidative degradation is a common vulnerability for amine-containing compounds.[2][3][4]

-

Reaction with Carbon Dioxide: Primary amines are known to react with atmospheric carbon dioxide (CO₂) to form carbamate salts. This reaction is typically reversible but can lead to the appearance of non-volatile impurities and a decrease in the assay of the free amine.

-

Hygroscopicity: The polar amine group can form hydrogen bonds with water, making the compound hygroscopic. Absorbed moisture can act as a medium for other degradative reactions and may affect the accuracy of weighing and dispensing.

-

Thermal and Photolytic Stress: While aliphatic amines are generally more stable than aromatic amines, exposure to high temperatures or UV light can provide the energy needed to initiate degradation, potentially through radical mechanisms.[5][6]

Caption: Workflow for conducting a forced degradation study.

Summary of Forced Degradation Conditions

| Stress Condition | Protocol Example | Potential Outcome |

| Acid Hydrolysis | Dissolve in 0.1 M HCl, heat at 40-60°C for 24-48h. | Generally stable, but salt formation occurs. Monitor for any unexpected hydrolysis. |

| Base Hydrolysis | Dissolve in 0.1 M NaOH, heat at 40-60°C for 24-48h. | Generally stable. |

| Oxidative | Treat with 3% H₂O₂ at room temperature for 24h. [7] | High susceptibility expected. Formation of imine, N-oxide, and other oxidative adducts. [2][3] |

| Thermal | Store neat substance at 60°C / 75% RH for 1-2 weeks. | Potential for slow decomposition and color change. |

| Photolytic | Expose to ICH Q1B compliant light source. | Assess for any light-induced degradation. |

Long-Term and Accelerated Stability Studies

Following the ICH Q1A(R2) guideline is essential for determining the re-test period or shelf life. [8]

| Study Type | Storage Condition | Testing Frequency (Typical) |

|---|---|---|

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months [9]|

Analytical Methodologies for Stability Monitoring

A suite of validated analytical techniques is required to accurately monitor the purity, identity, and enantiomeric integrity of (S)-1-cyclobutylethanamine throughout its lifecycle.

-

Purity and Degradant Profiling (HPLC/UPLC): A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or Mass Spectrometric (MS) detection is the primary tool. The method must be capable of separating the main component from all potential degradation products.

-

Enantiomeric Purity (Chiral Chromatography): Chiral HPLC or chiral Gas Chromatography (GC) is mandatory to ensure that the stereocenter remains intact and no racemization occurs under storage or stress conditions. [10]The enantiomeric excess (% ee) should be calculated from the peak areas of the two enantiomers. [10]* Identification of Degradants (LC-MS/MS): Liquid Chromatography coupled with tandem Mass Spectrometry is indispensable for the structural elucidation of unknown impurities and degradation products observed during stability studies.

-

Water Content (Karl Fischer Titration): Given its potential hygroscopicity, Karl Fischer titration should be used to accurately quantify the water content at each stability time point.

Recommended Storage and Handling Procedures

Based on the inherent chemical vulnerabilities of primary amines, the following storage and handling protocols are strongly recommended to preserve the quality of (S)-1-cyclobutylethanamine.

Optimal Storage Conditions

The primary objective is to protect the compound from atmospheric oxygen, carbon dioxide, moisture, and light.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows the rate of all potential chemical degradation pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric CO₂. [11] |

| Container | Tightly-sealed, amber glass bottle. [12][13] | Amber glass protects from light. A tight seal, preferably with a PTFE-lined cap, prevents ingress of air and moisture. [12][13] |

| Moisture | Store in a dry location. | Minimizes water absorption. |

Best Practices for Handling

Proper handling techniques are crucial, especially when the material is frequently accessed. [14]

-

Inert Atmosphere Operations: Whenever possible, handle the material in a glovebox or under a positive pressure of inert gas using Schlenk line techniques. [11][15]* Minimize Air Exposure: When removing an aliquot, flush the headspace of the container with argon or nitrogen before re-sealing. [16]Use a syringe through a septum for transferring small quantities of the liquid to minimize atmospheric exposure. [16]* Use Dry Equipment: Ensure all glassware, syringes, and needles are oven-dried or flame-dried to remove residual moisture before coming into contact with the amine.

-

Personal Protective Equipment (PPE): Always handle amines in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [12] By adhering to these scientifically-grounded storage and handling protocols, researchers and drug development professionals can ensure the long-term integrity and reliability of (S)-1-cyclobutylethanamine, safeguarding the quality of subsequent synthetic transformations and the ultimate purity of the final pharmaceutical products.

References

-

Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. RSC Publishing. Available from: [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Drug Discovery & Development. Available from: [Link]

-

The manipulation of air-sensitive compounds. Neilson Lab. Available from: [Link]

-

Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). Available from: [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available from: [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development. Available from: [Link]

-

What are the Health and Safety Guidelines for Using Amines?. Bisley International. Available from: [Link]

-

Complementary Methodologies for Analysis of NISTmAb Impurities. Agilent. Available from: [Link]

-

Safety Data Sheet - (1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride. Chem-Space. Available from: [Link]

-

The possible degradation pathways of compound 1 and the proposed mass... ResearchGate. Available from: [Link]

-

Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Available from: [Link]

-

Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. Available from: [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available from: [Link]

-

Optimization of degradation conditions and elucidation of novel biodegradation pathways for sulfamonomethoxine by a novel Bacillus strain. PubMed Central. Available from: [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation (ICH). Available from: [Link]

-

Enhanced Cypermethrin Degradation Kinetics and Metabolic Pathway in Bacillus thuringiensis Strain SG4. MDPI. Available from: [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

-

Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available from: [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]

-

Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]

-

Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. Available from: [Link]

-

Lifitegrast Degradation: Products and Pathways. MDPI. Available from: [Link]

-

Stability Testing Update: The New ICH Q1 Draft Guideline. Concept Heidelberg. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajpsonline.com [ajpsonline.com]

- 3. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. onyxipca.com [onyxipca.com]

- 6. Optimization of degradation conditions and elucidation of novel biodegradation pathways for sulfamonomethoxine by a novel Bacillus strain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. database.ich.org [database.ich.org]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemistryviews.org [chemistryviews.org]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. kishida.co.jp [kishida.co.jp]

- 14. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 15. molan.wdfiles.com [molan.wdfiles.com]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Methodological & Application

(S)-1-cyclobutylethanamine in asymmetric synthesis protocols

Executive Summary & Strategic Relevance

(S)-1-cyclobutylethanamine (CAS: N/A for specific enantiomer; Racemate: 34066-62-1) is a critical chiral building block in modern drug discovery. The cyclobutyl moiety serves as a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl groups, often improving the pharmacokinetic profile of Janus kinase (JAK) inhibitors and GPCR modulators.

However, the synthesis of

-

Steric Bulk: The cyclobutyl ring hinders nucleophilic attack, requiring activated imine intermediates.[1]

-

Ring Stability: Harsh acidic conditions or excessive heat can trigger ring-opening or rearrangement.[1]

-

Enantiopurity: Achieving >98% ee is critical to avoid off-target toxicity in late-stage intermediates.[1]

This guide details two validated protocols: the Ellman Sulfinamide Auxiliary method (for scalable chemical synthesis) and the

Critical Material Attributes (CMA)

| Component | Specification | Role | Criticality |

| Cyclobutyl Methyl Ketone | >98% Purity, <0.1% H₂O | Substrate | High (Water kills imine formation) |

| (R)-(+)-2-Methyl-2-propanesulfinamide | >99% ee | Chiral Auxiliary | High (Determines product ee) |

| Titanium(IV) ethoxide | Technical Grade | Lewis Acid | Moderate (Must be fresh/yellow) |

| (S)-Selective | >10 U/mg | Biocatalyst | High (Codexis/Evoxx variants) |

| Sodium Borohydride | Powder, >98% | Reducing Agent | Moderate |

Protocol A: Asymmetric Chemical Synthesis (Ellman Method)

Mechanism of Action: This protocol utilizes (R)-tert-butanesulfinamide as a chiral ammonia equivalent.[1] The bulky tert-butyl group directs the addition of the hydride during the reduction step via a chair-like transition state (Zimmerman-Traxler model), yielding the (S)-amine after hydrolysis.

Workflow Diagram (Chemical Route)

Figure 1: The Ellman auxiliary workflow. Note that (R)-sulfinamide + NaBH4 yields the (S)-amine configuration.

Step-by-Step Methodology

Step 1: Condensation (Imine Formation) [2]

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

-

Charging: Add Cyclobutyl methyl ketone (1.0 equiv, 50 mmol) and (R)-2-methyl-2-propanesulfinamide (1.1 equiv, 55 mmol).

-

Solvent: Dissolve in anhydrous THF (0.5 M concentration).

-

Catalyst: Add Ti(OEt)₄ (2.0 equiv) via syringe.[1] Caution: Exothermic.

-

Reaction: Reflux at 65-70°C for 16–24 hours. Monitor by TLC (formation of a less polar spot).[1]

-

Quench: Cool to RT. Pour into brine (100 mL) with vigorous stirring. The Ti salts will form a thick white slurry.[1]

-

Filtration: Filter through a pad of Celite. Wash with EtOAc.[1]

-

Purification: Concentrate and purify via flash chromatography (Hex/EtOAc gradient).

Step 2: Diastereoselective Reduction

-

Cooling: Dissolve the purified imine in dry THF (0.2 M) and cool to -48°C (Cryocooler or Dry Ice/Acetonitrile). Note: Lower temperature improves diastereomeric ratio (dr).

-

Reduction: Add NaBH₄ (4.0 equiv) in one portion.

-

Warming: Allow to warm to Room Temperature (RT) slowly over 4 hours.

-

Result: This yields the diastereomerically enriched sulfinamide.[1][3]

Step 3: Hydrolysis to Amine Salt

-

Cleavage: Dissolve the sulfinamide in MeOH. Add 4M HCl in Dioxane (2.0 equiv).[1]

-

Reaction: Stir at RT for 1 hour.

-

Isolation: Concentrate in vacuo. Triturate the resulting solid with Et₂O to remove sulfinic ester byproducts.[1]

-

Product: Collect the white solid (S)-1-cyclobutylethanamine hydrochloride.[1]

Protocol B: Biocatalytic Synthesis (Transaminase)

Mechanism of Action:

Uses an (S)-selective

Biocatalytic Cycle Diagram

Figure 2: The Transaminase "Ping-Pong" Bi-Bi mechanism. PLP = Pyridoxal-5'-phosphate.[1]

Step-by-Step Methodology

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (cofactor).[1]

-

Enzyme Mix: Add (S)-selective

-Transaminase (e.g., ATA-113 or equivalent from Codexis/Evoxx) at 5 g/L loading. -

Substrate Loading: Add Cyclobutyl methyl ketone (50 mM) dissolved in DMSO (5% v/v final).

-

Amine Donor: Add Isopropylamine (1.0 M) as the amine source.[1] Adjust pH back to 7.5 if necessary.

-

Incubation: Shake at 30°C, 150 rpm for 24 hours. Open system (or nitrogen sweep) recommended to remove acetone coproduct and shift equilibrium.[1]

-

Workup:

Quality Control & Analytical Methods

Chiral HPLC Method (Self-Validating): To ensure the protocol worked, you must verify the Enantiomeric Excess (ee).

-

Column: Daicel Chiralpak IG or IA (Immobilized amylose phases are preferred for primary amines).[1]

-

Mobile Phase: Hexane : Ethanol : Diethylamine (98 : 2 : 0.1).[1] Diethylamine is crucial to sharpen the peak of the primary amine.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 210 nm (low wavelength required due to lack of chromophore on cyclobutyl ring).[1]

-

Derivatization (Optional): If UV signal is too low, derivatize with Benzoyl Chloride before injection to create a chromophore.[1]

Data Comparison Table:

| Feature | Ellman Chemical Route | Transaminase Route |

| Enantiomeric Excess | 94–98% | >99% |

| Scalability | High (kg scale) | Moderate (requires volume) |

| Cost | Moderate (Auxiliary cost) | Low (at scale) |

| Time | 3 Days | 1 Day |

| Green Chemistry | Low (Ti waste, solvents) | High (Water-based) |

References

-

Ellman, J. A., et al. (1999).[1][3] Synthesis of Chiral Amines by Asymmetric Additions to tert-Butanesulfinimines. Journal of Organic Chemistry.

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010).[1] Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.

-

Koszelewski, D., et al. (2010).[1] Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids. Trends in Biotechnology.

-

Daicel Chiral Technologies. Instruction Manual for Chiralpak IA Columns.

Sources

- 1. 1-Cyclobutylethan-1-one | C6H10O | CID 76398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Chiral Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Formation with (S)-1-Cyclobutylethanamine

Abstract

The separation of enantiomers is a critical process in the development and manufacturing of pharmaceuticals, as individual enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1][] Diastereomeric salt formation followed by fractional crystallization is a robust, scalable, and time-honored method for resolving racemic mixtures, particularly carboxylic acids and amines.[3][4] This application note provides a comprehensive technical guide and a detailed protocol for the chiral resolution of a generic racemic carboxylic acid using the chiral resolving agent (S)-1-cyclobutylethanamine. We will explore the underlying principles, explain the causality behind critical experimental parameters, and provide a self-validating workflow from salt formation to the analysis and recovery of the enantiopure acid.

Introduction: The Principle of Diastereomeric Resolution

Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., boiling point, solubility, melting point) in an achiral environment, making their direct separation challenging. The core principle of diastereomeric salt resolution is to convert this enantiomeric pair into a pair of diastereomers by reacting them with a single, pure enantiomer of a chiral resolving agent.[5][6]

In the context of this guide, a racemic carboxylic acid, containing both (R)- and (S)-acid enantiomers, is reacted with enantiopure (S)-1-cyclobutylethanamine. This acid-base reaction yields two diastereomeric salts:

-

(R)-acid · (S)-amine salt

-

(S)-acid · (S)-amine salt

Unlike the original enantiomers, these two diastereomeric salts have different three-dimensional structures and intermolecular interactions.[7] This structural difference translates into distinct physical properties, most importantly, differential solubility in a given solvent system.[3][8] By exploiting this solubility difference, one diastereomeric salt can be selectively crystallized from the solution, while the other remains in the mother liquor, thus achieving separation.[9] Subsequent treatment of the isolated salt with a strong acid liberates the enantiomerically enriched carboxylic acid.[6][10]

Diagram: The Chemical Principle of Resolution

Caption: Reaction of a racemic acid with an (S)-amine forms two distinct diastereomeric salts.

The Resolving Agent: (S)-1-Cyclobutylethanamine

The choice of resolving agent is paramount to the success of the resolution.[8] An ideal agent should be:

-

Optically pure and configurationally stable.

-

Readily available and cost-effective.

-

Able to form well-defined, crystalline salts.[8]

-

Easily recoverable for reuse.[8]

(S)-1-cyclobutylethanamine is a synthetic chiral amine that serves as an effective resolving agent for various acidic compounds. The presence of the rigid cyclobutyl group can facilitate strong and specific crystal lattice interactions, which often leads to a significant solubility difference between the resulting diastereomeric salts—a key factor for efficient separation.

Experimental Guide: A Step-by-Step Protocol

This section outlines a generalized protocol. Note: The optimal conditions, particularly the choice of solvent, temperature profile, and stoichiometry, are highly substrate-dependent and must be empirically determined and optimized for each specific racemic acid.

Part A: Solvent Screening and Optimization

Expert Rationale: The solvent system is the most critical variable in fractional crystallization. The goal is to identify a solvent or solvent mixture where one diastereomeric salt is sparingly soluble, while the other is highly soluble at the crystallization temperature. A large solubility differential maximizes the yield and purity of the desired enantiomer. Often, a binary system consisting of a "solvent" (in which the salts are reasonably soluble at high temperature) and an "anti-solvent" (in which the salts are poorly soluble) provides the flexibility to fine-tune the crystallization process.

Screening Protocol:

-

In separate small vials, dissolve small, equal amounts of the racemic acid and (S)-1-cyclobutylethanamine (0.5-1.0 equivalent) in a candidate solvent at an elevated temperature.

-

Allow the solutions to cool slowly to room temperature and then further cool in an ice bath.

-

Observe for crystal formation. An ideal solvent will yield a crystalline solid, not an oil or amorphous precipitate.

-

Analyze the solid and the mother liquor (after removing the solvent) to determine if any separation has occurred.

| Solvent Class | Examples | Rationale for Use |

| Alcohols | Methanol, Ethanol, Isopropanol | Good at dissolving polar salts due to hydrogen bonding. |

| Esters | Ethyl Acetate | Medium polarity, good for dissolving and subsequent crystallization. |

| Ketones | Acetone | Polar aprotic solvent, often effective. |

| Ethers | Methyl tert-butyl ether (MTBE) | Often used as an anti-solvent to induce precipitation. |

| Hydrocarbons | Heptane, Toluene | Non-polar, typically used as anti-solvents. |

| Aqueous Mixtures | Ethanol/Water, Isopropanol/Water | The addition of water can significantly alter salt solubility.[11] |

Part B: Protocol for Diastereomeric Salt Crystallization

Materials:

-

Racemic Carboxylic Acid

-

(S)-1-cyclobutylethanamine (0.5 - 1.0 molar equivalents)

-

Optimized Solvent System

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle and cooling bath (ice-water or cryocooler)

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: Charge the round-bottom flask with the racemic carboxylic acid (1.0 eq.) and the chosen solvent. Begin stirring and heat the mixture to a gentle reflux until all solids dissolve.

-